Diethyl 2-methyl-3-oxosuccinate
Overview
Description
Diethyl 2-methyl-3-oxosuccinate, also known as Methyloxo-butanedioic acid diethyl ester or NSC 33946, is a chemical compound with the formula C2H5OCOCH(CH3)COCOOC2H5
. It is used in enzymology as a substrate for the enzyme diethyl 2-methyl-3-oxosuccinate reductase (EC 1.1.1.229), which catalyzes the chemical reaction involving diethyl (2R,3R)-2-methyl-3-hydroxysuccinate and NADP+ .
Synthesis Analysis
The synthesis of Diethyl 2-methyl-3-oxosuccinate involves several steps. One method involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid . Another method involves the microbiological asymmetric reduction of the corresponding dimethyl 2-methyl-3-oxosuccinate . A new approach to the synthesis involves the use of isobutyl bromide, NaH, CuI, and I2 .
Molecular Structure Analysis
The molecular structure of Diethyl 2-methyl-3-oxosuccinate contains a total of 27 bonds. There are 13 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 ester groups (aliphatic), and 1 ketone group (aliphatic) .
Chemical Reactions Analysis
In enzymology, Diethyl 2-methyl-3-oxosuccinate is involved in a chemical reaction catalyzed by the enzyme diethyl 2-methyl-3-oxosuccinate reductase. The two substrates of this enzyme are diethyl (2R,3R)-2-methyl-3-hydroxysuccinate and NADP+, whereas its 3 products are diethyl 2-methyl-3-oxosuccinate, NADPH, and H+ .
Physical And Chemical Properties Analysis
Diethyl 2-methyl-3-oxosuccinate has a molecular weight of 202.20 . It has a refractive index of n20/D 1.432 (lit.) and a density of 1.073 g/mL at 25 °C (lit.) .
Scientific Research Applications
Enzymatic Reduction Studies
Diethyl 2-methyl-3-oxosuccinate reductase, an enzyme purified from Saccharomyces fermentati, demonstrates selective reduction capabilities. This enzyme reduces diethyl 2-methyl-3-oxosuccinate and exhibits maximum activity at pH 6.0 and 50°C, with a molecular weight between 61,000 to 63,000. It's noted for its stability in pH 7 to 8 and high enantiomeric excess in product yield (Furuichi et al., 1987).
Chemical Synthesis Applications
Diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate, a derivative of diethyl 2-methyl-3-oxosuccinate, has been synthesized for studying its chemical properties (Yamaguchi et al., 1997). Additionally, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, another derivative, was prepared from diethyl 2-oxosuccinate, demonstrating its role in nucleophilic addition reactions and cyclization (Zhu Xiu-jie, 2010).
Novel Compound Synthesis
Diethyl 2-methyl-3-oxosuccinate has been used in synthesizing new compounds like 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles. These compounds were obtained under basic conditions, showcasing the versatility of diethyl 2-methyl-3-oxosuccinate in organic synthesis (Attanasi et al., 2004).
Corrosion Inhibition Research
Diethyl 2-methyl-3-oxosuccinate derivatives have been studied as corrosion inhibitors. For example, α-aminophosphonates derived from it showed significant inhibition effects on mild steel corrosion in hydrochloric acid, valuable for industrial applications (Gupta et al., 2017).
Structural and Conformational Analysis
2-Triphenylphosphoranylidene succinic acid derivatives of diethyl 2-methyl-3-oxosuccinate have been analyzed using NMR spectroscopy and molecular modelling. This study provides insights into the structure and conformation of these derivatives in different solvents and temperatures (Bacaloglu et al., 1995).
Medicinal Chemistry Applications
Diethyl 3-benzyl-2-oxosuccinate, a derivative, has been used in synthesizing prochiral intermediates for angiotensin-converting enzyme inhibitor (ACEI) medicines, demonstrating its utility in pharmaceutical synthesis (Yun, 2004).
Future Directions
properties
IUPAC Name |
diethyl 2-methyl-3-oxobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCQBJWOCRPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883562 | |
Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-methyl-3-oxosuccinate | |
CAS RN |
759-65-9 | |
Record name | 1,4-Diethyl 2-methyl-3-oxobutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=759-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 2-methyl-3-oxosuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33946 | |
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Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-methyloxosuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethyl oxalpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032306 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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